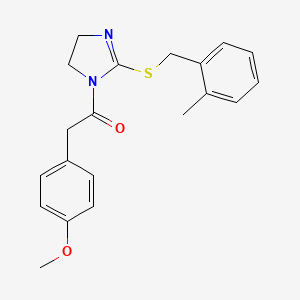

2-(4-methoxyphenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Description

2-(4-Methoxyphenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a substituted imidazole derivative characterized by a 4,5-dihydroimidazole core bearing a 2-methylbenzylthio substituent and a 4-methoxyphenyl ethanone moiety. The 4-methoxyphenyl group contributes to electronic modulation, while the 2-methylbenzylthio substituent may enhance lipophilicity and binding interactions.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-15-5-3-4-6-17(15)14-25-20-21-11-12-22(20)19(23)13-16-7-9-18(24-2)10-8-16/h3-10H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYUXVQQOUZAFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-methoxyphenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article will explore its biological activity, including antibacterial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 354.47 g/mol. The compound features an imidazole ring, which is often associated with diverse biological activities, including antimicrobial and anticancer properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of imidazole derivatives. For instance, a related study synthesized various imidazole compounds and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial effects with minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL against resistant strains .

Comparative Antibacterial Activity Table

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 13e | 1-4 | Gram-positive bacteria |

| 13f | 10 | Gram-negative bacteria |

| 13g | 5 | Multidrug-resistant strains |

This suggests that compounds with similar structures to this compound may also exhibit significant antibacterial properties.

Cytotoxicity Studies

The cytotoxic effects of imidazole derivatives have been investigated using various cancer cell lines. For example, one study reported that certain imidazole compounds showed no cytotoxicity against HepG2 cells at concentrations up to 100 μM . This indicates a favorable safety profile for potential therapeutic applications.

Cytotoxicity Results

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 13e | HepG2 | >100 |

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 43.4 |

The mechanism by which imidazole derivatives exert their antibacterial effects often involves the inhibition of bacterial enzymes or interference with cell membrane integrity. For instance, it has been suggested that some compounds inhibit leucyl-tRNA synthetase, crucial for protein synthesis in bacteria . Further research into the specific mechanisms of action for this compound could elucidate its therapeutic potential.

Case Studies

Several case studies have documented the synthesis and evaluation of imidazole derivatives similar to the compound . One notable study synthesized a series of substituted imidazoles and evaluated their biological activities against various pathogens and cancer cell lines. The findings indicated that modifications to the imidazole ring significantly influenced both antibacterial and anticancer properties .

Scientific Research Applications

Research indicates that imidazole derivatives, including this compound, exhibit diverse biological activities, such as:

- Anticancer Properties : Imidazole derivatives have been shown to inhibit cancer cell proliferation by interfering with critical cellular processes.

- Antimicrobial Effects : These compounds may disrupt microbial cell membranes or inhibit essential enzymes, showcasing their potential as antimicrobial agents.

Anticancer Activity

The anticancer efficacy of 2-(4-methoxyphenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has been highlighted in various studies. For instance:

Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of several imidazole derivatives on breast cancer cells. The results indicated that compounds similar to this compound exhibited significant tumor growth reduction in xenograft models. Key findings included:

- Cell Cycle Arrest : The compound induced cell cycle arrest at the G2/M phase.

- IC50 Values : Certain related compounds displayed IC50 values ranging from 80 to 200 nM against various cancer cell lines such as HCT-15 and HeLa.

| Compound | IC50 (nM) | Cell Lines Affected |

|---|---|---|

| Compound A | 80–200 | HCT-15, HT29, HeLa |

| Compound B | 0.15–1.52 | A549, HeLa, HepG2, MCF-7 |

Antimicrobial Effects

The antimicrobial properties of this compound have also been investigated. The presence of the thioether group is believed to enhance its ability to penetrate bacterial membranes.

Study 2: Antimicrobial Activity

A study assessed the antimicrobial properties of thioether-linked imidazole compounds against various bacterial strains. Results showed:

- Inhibition of Growth : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The thioether linkage may facilitate interaction with bacterial cell membranes.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that specific functional groups significantly influence the biological activity of imidazole derivatives:

- Methoxy Group : Located at the para position enhances lipophilicity and may improve cellular uptake.

- Thioether Linkage : Critical for biological interactions and enhancing binding affinity to target proteins.

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of imidazole derivatives revealed that structural modifications could enhance their effectiveness. The study found that compounds with similar structures to this compound demonstrated significant reductions in tumor growth in vivo.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of thioether-linked imidazole compounds against clinical isolates. The findings indicated a broad spectrum of activity and suggested potential for development into therapeutic agents.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

- Target Compound: Features a 4,5-dihydroimidazole core with a 2-methylbenzylthio group at position 2 and a 4-methoxyphenyl ethanone at position 1.

- 2-(4-Chlorophenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone (): Replaces the 4-methoxyphenyl with a 4-chlorophenyl group and substitutes the 2-methylbenzylthio with a methylthio group.

- (4-Ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone (): Contains an ethoxyphenyl group and a 4-fluorobenzylthio substituent. The ethoxy group may improve solubility relative to methoxy, while the fluorine atom introduces steric and electronic effects .

- JWH-201 (): An indole-based ethanone (2-(4-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone). The indole core differs significantly from the dihydroimidazole, impacting π-π stacking interactions and binding affinity .

Key Structural Differences

Comparison with Syntheses of Analogs :

- The compound in uses methylthio substitution, which is simpler to introduce than the bulkier 2-methylbenzylthio group in the target compound .

- The ethoxyphenyl derivative in requires ethoxybenzoyl chloride, which may offer higher reactivity compared to methoxy-substituted precursors .

Physicochemical Properties

- Lipophilicity : The 2-methylbenzylthio group in the target compound likely increases logP compared to methylthio () but decreases it relative to 4-fluorobenzylthio () due to steric hindrance.

- Solubility : The 4-methoxyphenyl group enhances water solubility compared to 4-chlorophenyl () but less than 4-ethoxyphenyl () .

- Stability : The dihydroimidazole core may confer rigidity and metabolic stability, similar to tetra-substituted imidazoles in .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-methoxyphenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution and condensation reactions. Key steps include:

- Thioether formation : Reacting a 2-methylbenzyl thiol with a halogenated imidazole precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Ketone coupling : Using Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation to attach the 4-methoxyphenyl group .

- Optimization : Microwave-assisted synthesis (120°C, 30 min) or solvent-free conditions improve reaction efficiency and reduce by-products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and thioether linkage integrity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous 3D structure determination using programs like SHELXL .

Q. How can computational methods predict the compound’s reactivity and stability?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in biological environments .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- Cross-validation : Compare NMR-derived torsion angles with X-ray crystallography results (e.g., using SHELXL refinement) .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in solution .

- DFT-assisted refinement : Optimize crystallographic models using computed vibrational frequencies .

Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups?

- Methodological Answer :

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups for imidazole NH protection during thioether formation .

- Catalytic optimization : Employ Pd(PPh₃)₄ for Suzuki couplings to minimize side reactions .

- Purification : Gradient elution in column chromatography (e.g., hexane/EtOAc) to separate polar by-products .

Q. How can experimental design address sample degradation during biological assays?

- Methodological Answer :

- Stabilization : Add antioxidants (e.g., BHT) or store samples at -80°C to inhibit oxidative degradation .

- Real-time monitoring : Use HPLC-MS to track degradation kinetics under assay conditions .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina to identify binding modes .

- Pharmacophore modeling : Map electrostatic/hydrophobic features to align with known active sites of enzymes (e.g., kinases) .

Data Analysis & Reproducibility

Q. How to ensure reproducibility in crystallographic studies of this compound?

- Methodological Answer :

- Data collection : Use synchrotron radiation for high-resolution diffraction data (≤1.0 Å) .

- Refinement protocols : Follow SHELXL guidelines for thermal parameter adjustments and hydrogen atom placement .

Q. What statistical methods resolve batch-to-batch variability in biological activity data?

- Methodological Answer :

- ANOVA : Compare IC₅₀ values across batches to identify outlier syntheses .

- QSAR modeling : Correlate structural variations (e.g., substituent electronegativity) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.